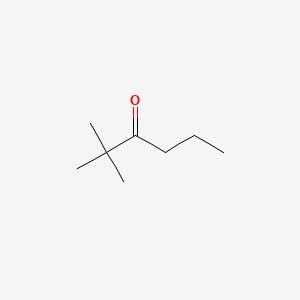

2,2-Dimethyl-3-hexanone

CAS No.: 5405-79-8

Cat. No.: VC2129202

Molecular Formula: C8H16O

Molecular Weight: 128.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5405-79-8 |

|---|---|

| Molecular Formula | C8H16O |

| Molecular Weight | 128.21 g/mol |

| IUPAC Name | 2,2-dimethylhexan-3-one |

| Standard InChI | InChI=1S/C8H16O/c1-5-6-7(9)8(2,3)4/h5-6H2,1-4H3 |

| Standard InChI Key | PYCHXHVFOZBVEY-UHFFFAOYSA-N |

| SMILES | CCCC(=O)C(C)(C)C |

| Canonical SMILES | CCCC(=O)C(C)(C)C |

| Boiling Point | 147.0 °C |

Introduction

Chemical Identity and Nomenclature

2,2-Dimethyl-3-hexanone is a branched aliphatic ketone with the molecular formula C8H16O and a molecular weight of 128.21 g/mol . The compound is identified by several key registry numbers and alternative names:

Registry Information

| Identifier | Value |

|---|---|

| CAS Number | 5405-79-8 |

| MDL Number | MFCD00027140 |

| EINECS | 611-088-0 |

| PubChem CID | 221168 |

| InChI Key | PYCHXHVFOZBVEY-UHFFFAOYSA-N |

Nomenclature

The compound is known by several synonyms in the chemical literature:

The SMILES notation for this compound is CCCC(=O)C(C)(C)C, which represents its structural formula in a linear text format .

Physicochemical Properties

2,2-Dimethyl-3-hexanone exhibits specific physical and chemical properties that define its behavior under various conditions.

Physical State and Appearance

At standard temperature and pressure, 2,2-dimethyl-3-hexanone exists as a colorless transparent liquid .

Physical Properties

The key physical parameters of 2,2-dimethyl-3-hexanone are summarized in the following table:

| Property | Value |

|---|---|

| Melting point | -32.24°C (estimate) |

| Boiling point | 145.85°C |

| Density | 0.8105 g/cm³ |

| Vapor pressure | 4.66 hPa at 20°C |

| Refractive index | 1.4105 |

These properties indicate that the compound has a relatively low melting point, moderate boiling point, and is less dense than water .

Structural Characteristics

The compound features a ketone functional group (C=O) at the third carbon position of a hexane chain. The second carbon atom is quaternary, bearing two methyl groups that create the 2,2-dimethyl branching pattern. This structural arrangement influences its reactivity patterns, particularly in nucleophilic addition reactions typical of ketones.

A synthesis method for 2,2-dimethyl-3-hexanone is documented in the scientific literature, specifically in Tetrahedron, Volume 29, page 479, published in 1973 (DOI: 10.1016/S0040-4020(01)93321-6) . While specific reaction details are not provided in the search results, this reference indicates established synthetic routes exist for this compound.

| Signal Word | Hazard Pictogram | Hazard Statements |

|---|---|---|

| Danger | Exclamation Mark (GHS07) | H315: Causes skin irritation |

| H319: Causes serious eye irritation | ||

| H335: May cause respiratory irritation |

These classifications indicate that the compound presents moderate health hazards, primarily related to irritation of skin, eyes, and respiratory system .

Precautionary Measures

The following precautionary measures are recommended when handling 2,2-dimethyl-3-hexanone:

| Precautionary Statement Codes | Description |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

| P405 | Store locked up |

Following these precautionary measures is essential for safe handling of the compound in laboratory or industrial settings .

| Specification | Value |

|---|---|

| Purity | 99% |

| Available quantities | 1 g, 5 g, 25 g |

| Product Code | 11449037 |

These commercial preparations would be suitable for laboratory research and small-scale applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume